(2E)-3-(3,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide
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Overview
Description
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYPROPYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a propenamide group attached to a dimethoxyphenyl ring and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYPROPYL)-2-PROPENAMIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxypropylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. The reaction conditions often include a controlled temperature and pH to ensure the formation of the (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYPROPYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the propenamide group to an amine or alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYPROPYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYPROPYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-METHOXYPROPYL)-2-PROPENAMIDE
- (E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-ETHOXYPROPYL)-2-PROPENAMIDE
- (E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYBUTYL)-2-PROPENAMIDE
Uniqueness
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYPROPYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H21NO4 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide |
InChI |
InChI=1S/C15H21NO4/c1-18-10-4-9-16-15(17)8-6-12-5-7-13(19-2)14(11-12)20-3/h5-8,11H,4,9-10H2,1-3H3,(H,16,17)/b8-6+ |
InChI Key |
RCSNLPVQZFZJPN-SOFGYWHQSA-N |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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